2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(1-cyanocyclohexyl)acetamide
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Overview
Description
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(1-cyanocyclohexyl)acetamide is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolo[4,3-a]pyridine moiety, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(1-cyanocyclohexyl)acetamide typically involves the following steps:
Formation of the Triazolo[4,3-a]pyridine Core: This can be achieved through a one-pot synthesis involving the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions.
Thioether Formation: The triazolo[4,3-a]pyridine core is then reacted with a suitable thiol to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with N-(1-cyanocyclohexyl)acetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(1-cyanocyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioether linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the triazolo[4,3-a]pyridine core.
Reduction: Reduced forms of the compound, potentially altering the acetamide or cyanocyclohexyl groups.
Substitution: Substituted derivatives with various functional groups replacing the thioether linkage.
Scientific Research Applications
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(1-cyanocyclohexyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases and interact with DNA
Biological Research: It is used in studies exploring its effects on cellular processes and its potential as a therapeutic agent for various diseases.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as blue-emitting materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(1-cyanocyclohexyl)acetamide involves its interaction with molecular targets such as kinases and DNA. The compound can inhibit kinase activity, leading to the disruption of cellular signaling pathways that are crucial for cancer cell proliferation . Additionally, its ability to intercalate with DNA can result in the inhibition of DNA replication and transcription, further contributing to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds also exhibit kinase inhibition and anticancer properties.
[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives: Known for their DNA intercalation activities and potential as anticancer agents.
[1,2,4]Triazolo[1,5-a]pyridine Derivatives: Used in the development of materials with specific electronic properties.
Uniqueness
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(1-cyanocyclohexyl)acetamide stands out due to its unique combination of a triazolo[4,3-a]pyridine core and a cyanocyclohexylacetamide moiety
Properties
Molecular Formula |
C15H17N5OS |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(1-cyanocyclohexyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C15H17N5OS/c16-11-15(7-3-1-4-8-15)17-13(21)10-22-14-19-18-12-6-2-5-9-20(12)14/h2,5-6,9H,1,3-4,7-8,10H2,(H,17,21) |
InChI Key |
FSNPOPPUUTVULB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CSC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
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